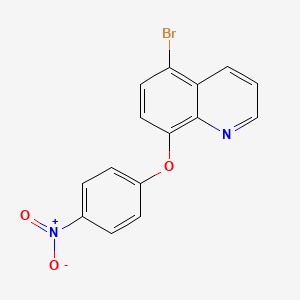

5-bromo-8-(4-nitrophenoxy)quinoline

Description

Properties

IUPAC Name |

5-bromo-8-(4-nitrophenoxy)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrN2O3/c16-13-7-8-14(15-12(13)2-1-9-17-15)21-11-5-3-10(4-6-11)18(19)20/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFZTUZKLWSIIPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)OC3=CC=C(C=C3)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Molecular and Electronic Structure Investigations of 5 Bromo 8 4 Nitrophenoxy Quinoline and Analogues

Advanced Spectroscopic Probing of Molecular Architecture

Spectroscopic techniques are fundamental in elucidating the structural features of organic molecules. For a compound like 5-bromo-8-(4-nitrophenoxy)quinoline, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Vibrational Spectroscopy (FT-IR), and X-ray Crystallography provides a comprehensive picture of its molecular identity and arrangement.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on both the quinoline (B57606) and the 4-nitrophenyl rings. The protons of the quinoline core would appear as a set of doublets and doublets of doublets, characteristic of substituted quinoline systems. acgpubs.org The protons on the 4-nitrophenyl group would likely appear as two distinct doublets, typical of a 1,4-disubstituted benzene ring, with chemical shifts influenced by the electron-withdrawing nitro group.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For the analogue 5-bromo-8-methoxyquinoline, distinct signals are observed for each of the quinoline carbons. acgpubs.org In this compound, additional signals corresponding to the 4-nitrophenoxy moiety would be present. The carbon attached to the nitro group (C-NO₂) and the carbon linked to the ether oxygen (C-O) would show characteristic downfield shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound based on Analogues Data for the 5-bromoquinoline core is adapted from the reported values for 5-bromo-8-methoxyquinoline. acgpubs.org Values for the 4-nitrophenoxy moiety are estimated based on standard substituent effects.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Quinoline H-2 | ~8.9 | ~150 |

| Quinoline H-3 | ~7.5 | ~123 |

| Quinoline H-4 | ~8.4 | ~135 |

| Quinoline C-4a | - | ~128 |

| Quinoline C-5 | - | ~112 |

| Quinoline H-6 | ~7.7 | ~130 |

| Quinoline H-7 | ~7.0 | ~109 |

| Quinoline C-8 | - | ~153 |

| Quinoline C-8a | - | ~141 |

| 4-Nitrophenoxy H-2'/H-6' | ~8.2 | ~125 |

| 4-Nitrophenoxy H-3'/H-5' | ~7.1 | ~117 |

| 4-Nitrophenoxy C-1' | - | ~160 |

| 4-Nitrophenoxy C-4' | - | ~143 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a molecule's elemental formula.

For this compound (C₁₅H₉BrN₂O₃), the calculated exact mass is approximately 343.9845 g/mol . An HRMS analysis would be expected to yield a measured mass very close to this value, confirming the molecular formula. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways for such molecules could include cleavage of the ether bond, leading to ions corresponding to the 5-bromo-8-hydroxyquinoline radical cation and the 4-nitrophenoxy radical. Further fragmentation could involve the loss of the nitro group (NO₂) from the 4-nitrophenoxy fragment.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Interactions

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. This technique is excellent for identifying the functional groups present in a compound. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its distinct structural components. Data from analogues like 5-bromo-8-methoxyquinoline acgpubs.org, 8-hydroxyquinoline (B1678124) researchgate.netnist.gov, and general knowledge of functional group frequencies inform the expected spectrum.

Key expected vibrational frequencies include:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.

N=O stretching (nitro group): Strong, characteristic asymmetric and symmetric stretching bands are expected around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively.

C=N and C=C stretching (quinoline ring): Multiple bands in the 1600-1450 cm⁻¹ region are characteristic of the aromatic quinoline system. acgpubs.org

C-O-C stretching (ether linkage): An asymmetric stretching band is expected in the 1270-1200 cm⁻¹ region.

C-Br stretching: A band in the lower frequency region, typically below 600 cm⁻¹.

C-N stretching (nitroaromatic): Usually found around 870-840 cm⁻¹.

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H stretch | 3100 - 3000 | Quinoline & Nitrophenyl Rings |

| Asymmetric N=O stretch | 1530 - 1500 | Nitro Group |

| Aromatic C=C/C=N stretch | 1600 - 1450 | Quinoline Ring |

| Symmetric N=O stretch | 1350 - 1330 | Nitro Group |

| Asymmetric C-O-C stretch | 1270 - 1200 | Diaryl Ether |

| C-N stretch | 870 - 840 | Nitroaromatic |

X-ray Crystallography for Solid-State Structural Elucidation and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. nih.govnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise model of the molecular structure, including bond lengths, bond angles, and torsional angles, can be constructed.

While a crystal structure for this compound has not been reported in the searched literature, this technique would provide invaluable insights into its solid-state conformation. Key structural parameters that would be determined include:

The dihedral angle between the plane of the quinoline ring system and the plane of the 4-nitrophenyl ring. This angle is crucial for understanding the degree of conjugation and steric hindrance between the two aromatic systems.

Intermolecular interactions in the crystal lattice. These could include π-π stacking interactions between the aromatic rings of adjacent molecules, as well as halogen bonding involving the bromine atom or other weak non-covalent interactions. These interactions govern the packing of the molecules in the solid state.

Confirmation of planarity of the quinoline and phenyl rings and the precise geometry of the ether linkage and nitro group.

For related compounds, such as 8-(4-bromophenoxy)caffeine, X-ray crystallography has revealed important details about molecular packing and the dihedral angles between different ring systems. massbank.eu

Photophysical Properties and Electronic Transitions

The study of how a molecule interacts with light is known as photophysics. Techniques like UV-Visible absorption spectroscopy provide information about the electronic transitions within the molecule, which are responsible for its color and other optical properties.

UV-Visible Absorption Spectroscopy for Electronic Transitions and Solvent Effects

UV-Visible absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum of this compound is expected to be a composite of the electronic transitions originating from its constituent chromophores: the 5-bromoquinoline moiety and the 4-nitrophenoxy moiety.

The position and intensity of these absorption bands can be influenced by the solvent, a phenomenon known as solvatochromism. scispace.com In polar solvents, transitions with a significant charge-transfer character are often shifted. For instance, a shift to longer wavelengths (a red shift or bathochromic shift) in polar solvents might indicate that the excited state is more polar than the ground state. Conversely, a shift to shorter wavelengths (a blue shift or hypsochromic shift) can also occur. Studies on various quinoline derivatives have demonstrated their sensitivity to solvent polarity. scirp.orgmdpi.com

Table 3: Expected UV-Visible Absorption Maxima (λₘₐₓ) and Associated Electronic Transitions for this compound

| Chromophore | Expected λₘₐₓ Range (nm) | Type of Transition |

|---|---|---|

| Quinoline Ring | 230 - 280 | π → π* |

| Quinoline Ring | 300 - 330 | π → π* |

| 4-Nitrophenoxy | 260 - 290 | π → π* |

Fluorescence Spectroscopy and Quantum Yield Determinations

Studies on 8-hydroxy quinoline (8-HQ), a related compound, reveal that its fluorescence properties are highly dependent on the solvent environment. The steady-state absorption, fluorescence excitation, and emission spectra of 8-HQ have been investigated across a range of solvents with varying dipole moments. The fluorescence quantum yield shows significant solvent dependence. For instance, high quantum yields are observed in polar aprotic solvents like dimethyl formamide and dimethyl sulfoxide, which may be attributed to the overlapping of electronic transitions of different species in equilibrium niscpr.res.in.

The fluorescence emission of 8-HQ often exhibits dual fluorescence, with two distinct emission bands. The relative intensities of these bands can be influenced by the concentration of the solution and the excitation wavelength, suggesting the presence of multiple emitting species. In certain solvents and binary mixtures, the observation of an iso-emissive point indicates the formation of stoichiometric hydrogen-bonding complexes in both the ground and excited states niscpr.res.in. For example, in basic media, 8-HQ shows a weak emission band that can be red-shifted with changes in the excitation wavelength, a phenomenon attributed to the ionic form of the molecule niscpr.res.in.

The apparent fluorescence quantum yield (AQY) is a crucial parameter for characterizing the fluorescence efficiency of complex mixtures of organic molecules where not all components fluoresce . The AQY reflects the probability that a chromophore will emit a photon after absorbing light . Standardized methods and tools have been developed to determine the AQY of dissolved organic matter, which can provide insights into the relative abundance of fluorescent and non-fluorescent chromophores . For reference, the fluorescence quantum yield of quinine (B1679958) sulfate, a common standard, is used for comparative measurements researchgate.net.

Investigation of Luminescence and Excited-State Dynamics

The excited-state dynamics of halogenated uracils, which share some structural similarities with this compound, have been investigated using advanced spectroscopic techniques. For instance, femtosecond time-resolved photoelectron spectroscopy with an extreme ultraviolet (XUV) probe has been employed to study the UV-induced photo-relaxation dynamics of 5-bromouracil (BrU) in an aqueous solution rsc.org.

Upon excitation to the ¹ππ* state, BrU undergoes rapid relaxation to lower-lying electronic states, followed by decay to the ground state. The use of an XUV probe allows for the differentiation of the relaxation of the excited state population from the initially excited ¹ππ* state to an intermediate electronic state within 100 femtoseconds. Computational studies have identified this intermediate as the ¹πσ* excited state, which is accessed through a ¹ππ/¹πσ conical intersection. This intermediate state subsequently decays within approximately 200 femtoseconds. Notably, unlike other similar molecules, the formation of a long-lived triplet state was not observed for BrU rsc.org. These findings provide a detailed picture of the ultrafast photophysical processes that occur following light absorption in such molecules.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals (HOMO/LUMO)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize molecular geometries and analyze various electronic parameters researchgate.net.

A key aspect of these studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons edu.krd. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that provides insights into the chemical reactivity, kinetic stability, and optical polarizability of a molecule edu.krdscirp.orgnih.gov. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower stability edu.krdnih.gov. This is because a smaller energy gap facilitates electron transfer from the HOMO to the LUMO edu.krd.

For instance, in studies of quinoline and its derivatives, the calculated HOMO and LUMO energies indicate that charge transfer can occur within the molecule scirp.org. The distribution of electron density in the HOMO and LUMO can also be visualized to identify the regions of the molecule involved in these electronic transitions. Furthermore, the HOMO-LUMO gap is instrumental in determining global chemical reactivity descriptors such as chemical hardness (η) and softness (S) edu.krdscirp.org.

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Indicates chemical reactivity, kinetic stability, and polarizability. |

| Chemical Hardness (η) | Resistance to change in electron distribution | Correlates with the HOMO-LUMO gap. |

| Chemical Softness (S) | Inverse of chemical hardness | Indicates higher reactivity. |

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters and perform conformational analysis of molecules. For quinoline derivatives, DFT calculations can provide optimized molecular structures and vibrational frequencies. A detailed interpretation of FT-IR and FT-Raman spectra can be achieved by comparing the observed spectra with the calculated vibrational frequencies and potential energy distribution values researchgate.net.

Conformational analysis involves identifying the most stable three-dimensional arrangement of atoms in a molecule. For flexible molecules, the potential energy surface may have multiple minima, each corresponding to a stable conformer. Quantum chemical methods can be used to locate these minima and the transition states that connect them. For example, a conformational analysis of 5-bromo-5-nitro-1,3-dioxane revealed a global minimum corresponding to a chair conformer with an axial nitro group, along with other stable conformers like a chair with an equatorial nitro group and a 2,5-twist form researchgate.net.

The molecular electrostatic potential (MEP) is another valuable tool derived from computational chemistry. The MEP map illustrates the charge distribution within a molecule and helps predict the sites for electrophilic and nucleophilic attacks researchgate.netnih.gov. Regions of negative potential (often colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack nih.gov.

Molecular Dynamics Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for the atoms in a molecule, MD simulations can provide insights into conformational stability and dynamics at an atomic level of detail nih.gov.

MD simulations are particularly useful for understanding the conformational changes that are crucial for the function of biomolecules like proteins and enzymes. For instance, extensive MD simulations of plant receptor-like kinases have revealed the conformational dynamics of their kinase domains, providing insights into their activation mechanisms nih.gov. These simulations can identify key structural motifs and their movements, such as the disordering of an αC helix, which can be a hallmark of deactivation nih.gov.

In the context of smaller molecules, MD simulations can be used to explore the conformational landscape and assess the relative stability of different conformers in various environments, such as in solution. This information is complementary to the static picture provided by DFT calculations and is essential for a complete understanding of a molecule's behavior.

Quantum Chemical Parameters for Reactivity Prediction (e.g., Electrophilicity, Nucleophilicity, Fukui Functions)

Quantum chemical calculations provide a suite of parameters that are powerful tools for predicting the reactivity of molecules. These reactivity descriptors are derived from conceptual DFT and offer a quantitative measure of a molecule's propensity to participate in chemical reactions nih.govscienceopen.com.

Local reactivity is described by functions such as the Fukui function, which identifies the specific atomic sites within a molecule that are most susceptible to nucleophilic or electrophilic attack nih.govresearchgate.netresearchgate.net. The condensed Fukui functions (f_k^+ and f_k^-) provide a measure of the reactivity of each atom. The dual descriptor (Δf_k) is another local reactivity index that can unambiguously identify nucleophilic and electrophilic regions within a molecule researchgate.net. Positive values of the dual descriptor indicate sites prone to nucleophilic attack, while negative values highlight regions susceptible to electrophilic attack researchgate.net.

The Molecular Electrostatic Potential (MEP) map visually complements these numerical descriptors by showing the electron-rich and electron-poor regions of a molecule, thereby indicating the likely sites for electrophilic and nucleophilic interactions, respectively researchgate.netnih.gov.

| Descriptor | Type | Description |

|---|---|---|

| Electronegativity (χ) | Global | Measures the tendency to attract electrons. |

| Chemical Potential (μ) | Global | Related to the escaping tendency of electrons. |

| Chemical Hardness (η) | Global | Measures resistance to charge transfer. |

| Global Electrophilicity Index (ω) | Global | Quantifies the electrophilic character of a molecule. |

| Fukui Function (f(r)) | Local | Identifies reactive sites for nucleophilic and electrophilic attack. |

| Dual Descriptor (Δf(r)) | Local | Unambiguously distinguishes between nucleophilic and electrophilic sites. |

In Vitro Biological Activity Profiling and Mechanistic Exploration of 5 Bromo 8 4 Nitrophenoxy Quinoline and Its Derivatives

Anticancer Research Applications

Bromo-substituted quinoline (B57606) derivatives have been a significant focus of anticancer research due to their demonstrated ability to inhibit cancer cell growth through various mechanisms. These compounds have shown potent activity against a range of human cancer cell lines, targeting key pathways involved in tumor progression.

Evaluation of Antiproliferative Activity against Diverse Cancer Cell Lines (e.g., A549, HepG2, HCT116, MCF-7, HeLa)

Numerous studies have documented the antiproliferative effects of bromo-quinoline derivatives across a spectrum of cancer cell lines. For instance, 5,7-Dibromo-8-hydroxyquinoline has demonstrated strong activity against C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma) cell lines, with IC50 values ranging from 6.7 to 25.6 μg/mL. benthamdirect.com Similarly, novel brominated methoxyquinolines and a nitrated bromoquinoline (6,8-dibromo-5-nitroquinoline) have shown significant inhibitory effects against these same cell lines. nih.gov Specifically, 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline exhibited the highest activity, with IC50 values between 5.45 and 9.6 μg/mL. nih.gov

The antiproliferative activity of these compounds is often compared to standard chemotherapeutic drugs like 5-fluorouracil (B62378) (5-FU). For example, 6-Bromo-5-nitroquinoline showed greater antiproliferative activity than 5-FU in certain assays. nih.gov Research on 2-oxoquinoline derivatives also revealed substantial apoptotic effects on HCT116 and LoVo human colon cancer cell lines. spandidos-publications.comspandidos-publications.com Furthermore, quinoline-carboxamide derivatives have been evaluated for their anticancer potential against MCF-7 (breast cancer), HepG-2 (liver cancer), and HCT-116 cell lines. researchgate.net

Antiproliferative Activity of Bromo-Quinoline Derivatives Against Various Cancer Cell Lines

| Compound/Derivative Class | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 5,7-Dibromo-8-hydroxyquinoline | C6, HeLa, HT29 | 6.7 - 25.6 µg/mL | benthamdirect.comgelisim.edu.tr |

| 7-Bromo-8-hydroxyquinoline | C6, HeLa, HT29 | Strong antiproliferative activity | benthamdirect.com |

| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6, HeLa, HT29 | 5.45 - 9.6 µg/mL | nih.govresearchgate.net |

| 3,5,6,7-Tetrabromo-8-methoxyquinoline | C6, HeLa, HT29 | Significant inhibitory effects | nih.gov |

| 6,8-Dibromo-5-nitroquinoline | C6, HeLa, HT29 | Significant inhibitory effects | nih.gov |

| 6-Bromo-5-nitroquinoline | C6, HeLa, HT29 | Greater than 5-FU | nih.gov |

| [5-(3-chloro-oxo-4-phenyl-cyclobutyl)-quinoli-8-yl-oxy] acetic acid hydrazide (CQAH) | HCT116, LoVo | Substantial apoptotic effects | spandidos-publications.com |

Investigations into Molecular Target Modulation in Cancer Pathways (e.g., Inhibition of Pyruvate (B1213749) Kinase M2, Dihydrofolate Reductase, Epidermal Growth Factor Receptor Tyrosine Kinase, Topoisomerase I/IIα)

The anticancer effects of quinoline derivatives are often attributed to their interaction with specific molecular targets crucial for cancer cell survival and proliferation.

Inhibition of Pyruvate Kinase M2 (PKM2): The M2 isoform of pyruvate kinase is a key enzyme in cancer metabolism. While direct inhibition by 5-bromo-8-(4-nitrophenoxy)quinoline is not specified, related quinoline-sulfonamide derivatives have been designed as PKM2 modulators. These compounds have been shown to reduce intracellular pyruvate levels in A549 lung cancer cells, impacting cancer cell viability.

Inhibition of Dihydrofolate Reductase (DHFR): DHFR is a critical enzyme in nucleotide synthesis, and its inhibition is a well-established anticancer strategy. Quinoline derivatives have been investigated as DHFR inhibitors, suggesting a potential mechanism for their antiproliferative effects.

Inhibition of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: EGFR is a transmembrane receptor that plays a vital role in cell growth and proliferation; its overactivity is common in many cancers. The quinoline ring is a core structure in several approved EGFR tyrosine kinase inhibitors (TKIs). acs.org Various quinoline derivatives, including 4-anilinoquinolines and sulfonylated indeno[1,2-c]quinolines, have been developed and shown to be potent inhibitors of EGFR kinase. acs.orgnih.gov Molecular modeling studies suggest that these compounds bind to the ATP-binding pocket of the EGFR kinase domain. nih.gov

Inhibition of Topoisomerase I/IIα: Topoisomerases are enzymes that manage the topology of DNA during replication and transcription, and they are validated targets for cancer therapy. arabjchem.org Certain brominated 8-hydroxyquinoline (B1678124) derivatives, such as 5,7-dibromo-8-hydroxyquinoline, have been identified as novel topoisomerase I inhibitors. benthamdirect.comgelisim.edu.tr These compounds were found to suppress the relaxation of supercoiled plasmid DNA, indicating direct enzymatic inhibition. benthamdirect.comgelisim.edu.tr Additionally, other novel brominated quinoline derivatives have demonstrated inhibitory activity against human topoisomerase I. nih.gov

Studies on the Induction of Apoptosis and Cell Cycle Perturbations

A primary mechanism by which many anticancer agents eliminate tumor cells is through the induction of programmed cell death, or apoptosis. Several bromo-quinoline derivatives have been shown to be potent inducers of apoptosis.

Studies on brominated 8-hydroxyquinolines and related compounds have demonstrated high cytotoxic effects and significant apoptotic potential, as confirmed by DNA laddering assays. benthamdirect.comgelisim.edu.tr For instance, 6-Bromo-5-nitroquinoline has been highlighted for its potential to cause cancer cell death through apoptosis. nih.gov Similarly, the antifungal compound bromoquinol has been found to induce oxidative stress and apoptosis in Aspergillus fumigatus, a mechanism that could have parallels in cancer cells. nih.govbohrium.com A quinoline derivative, CQAH, induced apoptosis in HCT116 and LoVo colon cancer cells, evidenced by cell shrinkage, chromatin condensation, and the cleavage of caspase-3 and PARP. spandidos-publications.com This compound also modulated the expression of anti-apoptotic (Mcl-1, Bcl-XL) and pro-apoptotic (Bak) proteins. spandidos-publications.com

Antimicrobial Research Applications

In addition to their anticancer properties, quinoline derivatives are recognized for their broad-spectrum antimicrobial activity. The incorporation of bromine and other functional groups can enhance their efficacy against a variety of pathogenic microorganisms.

Assessment of Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

Quinolones are a well-established class of broad-spectrum antibiotics active against both Gram-positive and Gram-negative bacteria. nih.gov Their mechanism of action typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV. nih.gov

Research into newer quinoline derivatives continues to yield compounds with significant antibacterial properties. For example, a study on 5-bromo-8-quinolinoxyacetic acid demonstrated its potential as an anti-bacterial agent. nipes.org Other synthesized quinolineaminoethanols have shown greater activity against Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis, compared to Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.gov The antibacterial spectrum of these compounds can be influenced by their structural characteristics, including lipophilicity. nih.gov The development of quinolones has evolved through generations, with newer versions showing improved potency and a broader spectrum of activity, including against resistant strains. mdpi.com

Determination of Antifungal Activity

The quinoline scaffold is present in a number of natural and synthetic antifungal agents, making it a "privileged structure" in the search for new antimycotics. nih.gov 8-Hydroxyquinoline and its derivatives have long been known for their antifungal properties. nih.gov

A compound identified as bromoquinol, a brominated derivative of 8-hydroxyquinoline, exhibits potent, wide-spectrum antifungal activity. nih.govbohrium.comtau.ac.il It has shown fungicidal effects against Aspergillus fumigatus and Candida albicans. bohrium.comtau.ac.il Its mode of action is linked to the induction of oxidative stress and apoptosis. nih.govbohrium.com Further studies on pyrrolo[1,2-a]quinoline (B3350903) derivatives, which also contain a bromo-substituent, have demonstrated inhibitory activity against C. albicans, with some derivatives showing high potency. semanticscholar.org

Antifungal Activity of Bromo-Quinoline Derivatives

| Compound/Derivative Class | Fungal Species | Activity (MIC) | Reference |

|---|---|---|---|

| Bromoquinol | Aspergillus fumigatus | 8 µM (95% killing) | tau.ac.il |

| Bromoquinol | Candida albicans | 1 µM (99% killing) | tau.ac.il |

| Pyrrolo[1,2-a]quinoline derivatives (BQ-06, 07, 08) | Candida albicans | 0.4 µg/mL | semanticscholar.org |

| Pyrrolo[1,2-a]quinoline derivatives (BQ-01, 03, 05) | Candida albicans | 0.8 µg/mL | semanticscholar.org |

Exploration of Antimicrobial Mechanism of Action

There is currently no available scientific literature detailing the exploration of the antimicrobial mechanism of action for this compound. Studies focusing on its potential to disrupt bacterial metabolic processes or inhibit specific bacterial enzymes have not been published. While research on other quinoline derivatives has shown mechanisms such as membrane disruption and enzyme inhibition nih.gov, these findings cannot be directly extrapolated to this compound without specific experimental evidence. Research on related compounds like 5-bromo-8-quinolinoxyacetic acid has been conducted to assess antibacterial activity, but this does not provide mechanistic insight into the title compound. researchgate.netnipes.org

Antiviral Research Applications

No dedicated studies on the antiviral research applications of this compound or its derivatives were identified. The scientific community has explored other quinoline analogues for their potential against various viruses, such as Enterovirus D68 and Zika virus, by targeting viral proteins like VP1. nih.govnih.gov However, there is no data to suggest that this compound has been investigated in similar antiviral contexts.

Other Investigated Biological Activities

In Vitro Enzyme Inhibition Studies (non-cancer related)

A review of the literature indicates a lack of in vitro studies on the non-cancer-related enzyme inhibitory activity of this compound. While various quinoline-based compounds have been investigated as inhibitors for a range of enzymes, including those acting on DNA and PIM-1 kinase nih.govnih.gov, specific data for this compound is absent.

Antioxidant Activity Investigations

There are no published investigations into the antioxidant activity of this compound. General studies on quinoline derivatives have demonstrated that some possess antioxidant properties, often attributed to the presence of hydroxyl groups or other specific structural features that facilitate radical scavenging. iau.irresearchgate.netresearchgate.net However, without specific assays, the antioxidant potential of this compound remains undetermined.

Modulation of Specific Receptors or Biological Pathways

No research is currently available on the modulation of specific receptors or biological pathways, such as nicotinic acetylcholine (B1216132) receptors, by this compound.

Structure Activity Relationship Sar Studies and Ligand Design Principles

Impact of Quinoline (B57606) Core Modifications on Biological Activity

The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds and its ability to interact with various biological targets. nih.gov Modifications to this core structure can dramatically alter the resulting compound's biological and pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. rsc.orgbiointerfaceresearch.comnih.govnih.gov

The biological effects of quinoline derivatives are highly dependent on the nature and position of substituents on the heterocyclic ring system. For instance, the introduction of different functional groups can modulate factors such as lipophilicity, electronic distribution, and steric hindrance, which in turn affect the molecule's absorption, distribution, metabolism, excretion (ADME) properties, and its binding affinity for specific targets.

Key modifications and their observed impacts include:

Substitution Patterns: The positions of substituents are critical. For example, in some anticancer studies, methyl substitution at the C-5 position of the quinoline ring showed more potent activity against cancer cells compared to C-6 substituted derivatives. biointerfaceresearch.com Similarly, heteroaryl substitutions at the C-2 position have been shown to increase lipophilicity and DNA binding properties, enhancing anticancer effects. biointerfaceresearch.com

Nature of Substituents: The type of group attached to the core is paramount. Fusing the quinoline core with other heterocyclic rings, such as hydrazone, can enhance potency in certain applications, like leishmanicidal activity. rsc.org The addition of a phenol ring as a substituent has also been shown to modify bioactivity. nih.gov

Electronic Effects: The electronic properties of substituents influence the reactivity and interaction of the quinoline ring. Electron-donating groups may have different effects on biological activity compared to electron-withdrawing groups. These changes can alter the molecule's ability to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological targets. mdpi.com

The versatility of the quinoline core allows for extensive synthetic modifications, enabling chemists to fine-tune the pharmacological profile of derivative compounds to achieve desired therapeutic outcomes. rsc.org

Table 1: Impact of Quinoline Core Modifications on Anticancer Activity

| Compound Base | Modification | Position of Modification | Observed Impact on Biological Activity |

|---|---|---|---|

| Quinoline | Methyl Group | C-5 | More potent anticancer activity than C-6 substitution biointerfaceresearch.com |

| Quinoline | Heteroaryl Group | C-2 | Increased lipophilicity and DNA binding, enhancing anticancer properties biointerfaceresearch.com |

| 8-Hydroxyquinoline (B1678124) | Cyano Group | C-5, C-7 | Strong antiproliferative activity against various tumor cell lines researchgate.net |

| Quinoline | Phenyl Group | C-6, C-8 | High antiproliferative activity nih.gov |

Role of the Bromine Atom at Position 5 in Modulating Bioactivity

Halogenation is a common strategy in medicinal chemistry to enhance the biological activity of lead compounds. The introduction of a bromine atom, particularly on the quinoline ring, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The bromine atom is known for its ability to increase lipophilicity, which can improve membrane permeability. It can also form halogen bonds, a type of non-covalent interaction that can contribute to ligand-receptor binding affinity.

In the context of 5-bromo-8-(4-nitrophenoxy)quinoline, the bromine atom at position 5 is strategically placed to modulate its bioactivity. Studies on related bromoquinoline compounds have highlighted the importance of both the presence and position of bromine substituents.

Enhanced Inhibitory Activity: Research has shown that bromination at the C-5 and C-7 positions of the quinoline ring can significantly enhance the inhibitory activity of the compound against cancer cell proliferation. nih.gov

Synergistic Effects: The bioactivity of a bromoquinoline is often the result of a synergistic interplay between the bromine atom and other substituents on the ring. For example, the compound 6-bromo-5-nitroquinoline demonstrated significant antiproliferative and apoptotic effects against various cancer cell lines, indicating a potent combination of the bromo and nitro groups. nih.govnih.gov

Positional Importance: The location of the bromine atom is crucial. While substitutions at C-5 and C-7 have been shown to enhance activity, substitutions at other positions may not yield the same effect. nih.gov This underscores the specific role that the electronic and steric environment at position 5 plays in the molecule's interaction with its biological target.

Table 2: Influence of Bromine Substitution on Quinoline Activity

| Compound | Position of Bromine | Other Key Substituents | Reported Biological Effect |

|---|---|---|---|

| 5,7-Dibromo-8-hydroxyquinoline | C-5, C-7 | 8-Hydroxy | Strong antiproliferative activity against C6, HeLa, and HT29 cell lines researchgate.net |

| 6-Bromo-5-nitroquinoline | C-6 | 5-Nitro | Significant antiproliferative and apoptotic effects nih.govnih.gov |

| 6,8-Dibromo-5-nitroquinoline | C-6, C-8 | 5-Nitro | Remarkable inhibitory activity against C6, HT29, and HeLa cancer cell lines nih.gov |

Influence of the Nitrophenoxy Moiety at Position 8 on Molecular Interactions and Biological Outcomes

The substituent at the C-8 position of the quinoline ring plays a pivotal role in defining the molecule's interaction with biological targets, often acting as a key recognition element. In this compound, the 8-position is occupied by a 4-nitrophenoxy group, which consists of a phenyl ring substituted with a nitro group, connected to the quinoline core via an ether linkage. This entire moiety significantly influences the compound's electronic properties, steric profile, and potential for non-covalent interactions.

The Ether Linkage: The ether bond provides a degree of conformational flexibility, allowing the nitrophenoxy group to orient itself optimally within a binding pocket. This flexibility can be crucial for establishing effective interactions with target macromolecules.

The Phenyl Ring: The phenoxy portion of the moiety can engage in π-π stacking and hydrophobic interactions with aromatic amino acid residues (such as phenylalanine, tyrosine, and tryptophan) in a protein's active site. nih.gov These interactions are often critical for stabilizing the ligand-receptor complex.

The Nitro Group: The nitro group (NO₂) is a strong electron-withdrawing group. Its presence on the phenyl ring at the para-position significantly alters the electronic distribution of the entire nitrophenoxy moiety. This can enhance the potential for dipole-dipole interactions and hydrogen bonding. Furthermore, the introduction of a nitro group at the C-5 position of the quinoline ring has been shown to amplify antiproliferative effects, suggesting a synergistic impact when combined with other features like bromine substitution. nih.gov In studies of 8-hydroxyquinoline derivatives, increasing the electron-withdrawing properties of substituents on an attached anilide ring was found to influence antiviral activity positively. nih.gov

The combination of these features within the 4-nitrophenoxy moiety at position 8 suggests that this group is critical for molecular recognition and the subsequent elicitation of a biological response. It likely directs the molecule to its specific target and contributes significantly to the binding affinity and stability of the interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug design to correlate the chemical structure of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of novel, unsynthesized molecules, thereby saving time and resources in the drug discovery process. nih.govnih.gov For quinoline derivatives, QSAR studies are instrumental in identifying the key structural features that govern their therapeutic effects.

The development of a QSAR model typically involves the following steps:

Data Set Collection: A series of quinoline derivatives with known biological activities (e.g., IC₅₀ values) is compiled. mdpi.commdpi.com

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule's structure, including steric (e.g., molecular volume), electronic (e.g., partial charges), hydrophobic (e.g., logP), and topological properties. nih.govresearchgate.net

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms (e.g., k-Nearest Neighbors, Artificial Neural Networks), are used to build a mathematical equation that links the descriptors to the biological activity. nih.govresearchgate.net

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability. mdpi.com

For quinoline-based compounds, 2D and 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully developed. nih.govmdpi.com These models provide contour maps that visualize the regions around the molecule where modifications are likely to increase or decrease activity. For example, a CoMFA map might indicate that a bulky, electron-donating group is favored in a particular region, guiding the design of more potent analogues. nih.gov Such models have been applied to design quinoline derivatives for various purposes, including antimalarial agents and P-glycoprotein inhibitors. nih.govnih.gov

Rational Design Strategies for Optimization of Specific Bioactivities

Rational design is a targeted approach to drug discovery that utilizes the knowledge of a biological target's structure and the Structure-Activity Relationships (SAR) of lead compounds to design more potent and selective molecules. mdpi.com For quinoline derivatives, rational design strategies aim to optimize their interaction with specific targets while improving their pharmacokinetic profiles.

Key strategies employed in the rational design of quinoline-based compounds include:

Targeted Synthetic Modifications: Based on SAR and QSAR data, specific modifications are made to the quinoline scaffold to enhance target engagement. mdpi.com This could involve introducing groups that form additional hydrogen bonds, occupy a hydrophobic pocket, or establish other favorable interactions within the target's binding site. For instance, introducing a chlorine atom at the 7-position of kynurenic acid, a quinoline derivative, strengthens its antagonism at NMDA receptors. mdpi.com

Molecular Hybridization: This strategy involves combining the quinoline core with another known pharmacophore to create a hybrid molecule with potentially synergistic or multi-target activity. nih.gov This approach has been used to develop compounds with enhanced anticancer or antimicrobial properties.

Blocking Metabolism: A significant challenge in drug design is metabolic instability. Rational design can be used to introduce modifications that block sites of metabolic oxidation. For example, introducing fluorine atoms or sterically bulky groups (like a t-butyl group) at metabolically vulnerable positions can increase the compound's half-life and bioavailability. benthamscience.comresearchgate.net

Bioisosteric Replacement: This involves replacing a functional group in the molecule with another group that has similar physical or chemical properties (a bioisostere) to improve the compound's properties without losing its desired biological activity. This can be used to fine-tune potency, selectivity, or ADME characteristics.

By applying these principles, medicinal chemists can systematically optimize the structure of compounds like this compound to develop novel therapeutic agents with improved efficacy for specific diseases. benthamscience.com

Advanced Chemical Applications and Material Science Potential

"5-bromo-8-(4-nitrophenoxy)quinoline" as a Versatile Synthetic Intermediate

The strategic placement of a bromine atom and a nitro group on the quinoline (B57606) ring system makes this compound a highly versatile synthetic intermediate. The bromine atom at the C-5 position and the nitro group at the C-8 position can be selectively targeted for various chemical transformations, allowing for the synthesis of a diverse range of polysubstituted quinoline derivatives.

The bromine atom serves as a handle for introducing new functional groups through cross-coupling reactions. For instance, it can participate in transition-metal-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon bonds. This allows for the attachment of various aryl, alkyl, and alkynyl groups, significantly expanding the structural diversity of the resulting compounds.

The nitro group at the C-8 position is also a key functional group that can be readily transformed. It can be reduced to an amino group, which is one of the most versatile functional groups in organic synthesis. This amino group can then undergo a wide array of reactions, including N-alkylation, N-acylation, and diazotization, leading to the formation of amides, sulfonamides, and other nitrogen-containing heterocycles. The resulting 8-aminoquinoline (B160924) derivatives are valuable ligands in coordination chemistry and have been used as directing groups for C-H bond functionalization. nih.gov

Furthermore, the phenoxy linkage at the 8-position can also be a site for chemical modification, although it is generally more stable than the bromo and nitro groups. Under specific conditions, this ether linkage could be cleaved or modified to introduce other substituents. The interplay between these different reactive sites allows for a stepwise and controlled functionalization of the quinoline core, making this compound a powerful building block for the synthesis of complex molecules with potential applications in medicinal chemistry and material science.

For example, the related compound 5-bromo-8-nitroisoquinoline (B189721) is highlighted as a valuable building block for pharmacologically active compounds, with its haloaromatic and nitro functionalities enabling transition-metal couplings and Grignard reactions, as well as reduction to a versatile amine. orgsyn.org Similarly, the synthesis of novel phthalonitriles has been achieved using bromo-substituted quinoline derivatives, demonstrating their utility in creating more complex molecular architectures. acgpubs.orgresearchgate.net

Exploration in Functional Materials (e.g., optoelectronic properties, organic light-emitting diodes)

The extended π-conjugated system of the quinoline ring, coupled with the electron-withdrawing nitro group and the phenoxy substituent, suggests that this compound and its derivatives could possess interesting optoelectronic properties. Quinoline-based materials have been investigated for their applications in organic light-emitting diodes (OLEDs) due to their thermal stability and charge-transporting capabilities. researchgate.netuconn.edu

The presence of the 4-nitrophenoxy group can significantly influence the electronic characteristics of the quinoline core. The nitro group is a strong electron-withdrawing group, which can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the molecule. This tuning of the frontier molecular orbitals is crucial for designing materials with specific charge-injection and transport properties required for efficient OLEDs.

Derivatives of this compound could be explored as potential emitters or host materials in OLED devices. By modifying the substituents on the quinoline ring or the phenoxy group, it is possible to tune the emission color from blue to red. For instance, introducing electron-donating groups could lead to a red-shift in the emission spectrum, while incorporating other aromatic units could enhance the photoluminescence quantum yield.

Research on related quinoline derivatives supports their potential in functional materials. For example, a blue-emitting quinoline-based material, 8,8'-dimethoxy-5,5'-bisquinoline (DMeOBQ), has been synthesized and shown to have promising electron-transporting and emitting properties in an OLED. researchgate.netuconn.edu Furthermore, halogenated quinoline derivatives are being explored in material science for the development of novel materials with unique electronic and optical properties. The ability to form stable complexes with metal ions also opens up possibilities for their use in organic photovoltaic devices.

Applications in Catalysis or Coordination Chemistry (if structural features suggest potential)

The structural features of this compound, particularly after the reduction of the nitro group to an amino group, suggest significant potential in catalysis and coordination chemistry. The resulting 8-amino-5-bromoquinoline would be a bidentate ligand, capable of coordinating to metal ions through the nitrogen atom of the quinoline ring and the nitrogen atom of the amino group.

8-Aminoquinoline and its derivatives are well-known chelating ligands that form stable complexes with a variety of transition metals. nih.gov These metal complexes have been investigated for their catalytic activity in a range of organic transformations. The presence of the bromine atom at the 5-position could further influence the electronic and steric properties of the resulting metal complex, potentially leading to enhanced catalytic performance or novel reactivity.

The coordination of 5-bromo-8-aminoquinoline to a metal center can create a chiral environment, making it a potential ligand for asymmetric catalysis. The rigid quinoline backbone can provide a well-defined coordination sphere around the metal, which is often a key factor in achieving high enantioselectivity.

Furthermore, the ability of quinoline derivatives to form complexes with metal ions like zinc, aluminum, and copper has been demonstrated. researchgate.net These complexes can exhibit interesting photophysical properties and have been studied for their potential applications in various fields. The specific electronic and steric environment provided by the this compound ligand could lead to the formation of coordination compounds with unique luminescent or catalytic properties.

The synthesis of coordination compounds with quinoline derivatives has been shown to result in structures with distorted octahedral or square-pyramidal geometries, often exhibiting π–stacking interactions. researchgate.net These structural characteristics are important for the design of functional materials and catalysts.

Future Research Directions and Emerging Paradigms for 5 Bromo 8 4 Nitrophenoxy Quinoline

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 5-bromo-8-(4-nitrophenoxy)quinoline would likely involve the coupling of a 5-bromo-8-hydroxyquinoline or 5-bromo-8-haloquinoline precursor with a 4-nitrophenol (B140041) derivative. Future research in this area should prioritize the development of sustainable and efficient synthetic strategies.

Traditional methods for such couplings, like the Ullmann condensation, often require harsh reaction conditions, including high temperatures and the use of stoichiometric copper reagents. wikipedia.orgorganic-chemistry.org Modern approaches are moving towards more environmentally benign and cost-effective methods. Key future research directions include:

Photocatalytic Synthesis: Visible-light photocatalysis has emerged as a powerful tool for forging C-O bonds under mild conditions. researchgate.netrsc.orgacs.orgdechema.deacs.org Research could focus on developing a photocatalytic method for the etherification of 5-bromo-8-hydroxyquinoline with a suitable 4-nitrophenyl electrophile, potentially reducing the need for high temperatures and harsh reagents.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters. thieme-connect.devapourtec.comacs.orgresearchgate.netrsc.org Developing a flow-based synthesis for this compound could enable more efficient and reproducible production.

Catalyst Development: Investigating novel, more efficient, and recyclable catalysts for the etherification reaction is crucial. This could involve exploring ligands that enhance the activity of copper or other transition metal catalysts, allowing for lower catalyst loadings and milder reaction conditions.

A potential synthetic route is the nucleophilic aromatic substitution of 5-bromo-8-hydroxyquinoline with 1-fluoro-4-nitrobenzene, a common precursor for introducing the 4-nitrophenoxy moiety. Research into optimizing the conditions for this reaction, including the choice of base and solvent, would be a valuable endeavor.

Advanced Mechanistic Elucidations at the Subcellular and Molecular Levels

Understanding how this compound interacts with biological systems is paramount for its development as a therapeutic agent. Future research should employ advanced techniques to unravel its mechanism of action.

Subcellular Localization: Fluorescently tagging the molecule would allow for the visualization of its distribution within cells using techniques like confocal microscopy. nih.gov This could reveal whether the compound accumulates in specific organelles, such as the mitochondria or the nucleus, providing clues about its potential targets. Studies on related quinoline (B57606) compounds have shown localization in various cellular compartments, including the digestive vacuole of parasites and association with phospholipid structures. nih.gov

Molecular Target Identification: The quinoline scaffold is known to interact with a wide range of biological targets, including kinases, topoisomerases, and proteins involved in DNA replication. nih.govrsc.org The presence of the bromo and nitrophenoxy substituents will modulate this activity. Proteomics approaches, such as affinity chromatography using the compound as a bait, could identify its direct binding partners in human cells or pathogens. nih.gov For instance, studies on other quinolines have identified aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as potential targets. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. nih.gov These computational tools can accelerate the design and optimization of novel compounds.

Predictive Modeling: ML models can be trained on existing data for quinoline derivatives to predict the biological activity, toxicity, and pharmacokinetic properties of this compound and its analogues. This can help prioritize which compounds to synthesize and test.

De Novo Design: Generative AI models can design entirely new molecules with desired properties. By providing the model with the this compound scaffold as a starting point, it could generate novel derivatives with potentially improved activity or a more favorable safety profile.

In Silico Screening: Molecular docking and dynamics simulations can predict how the compound binds to potential biological targets. mdpi.com This can help to rationalize its mechanism of action and guide the design of more potent inhibitors.

Exploration of Unconventional Biological Targets and Applications

While quinoline derivatives are well-known for their anticancer and antimalarial properties, future research should explore less conventional therapeutic applications for this compound. The unique combination of a halogenated quinoline and a nitroaromatic moiety may confer novel biological activities.

Inhibition of Novel Enzymes: The compound could be screened against a broad panel of enzymes to identify unexpected inhibitory activities. For example, some quinoline derivatives have been found to inhibit enzymes like α-glucosidase. nih.gov

Modulation of Protein-Protein Interactions: The structural complexity of the molecule may allow it to disrupt protein-protein interactions that are critical for disease processes.

Repurposing: The compound could be tested for efficacy in a wide range of disease models beyond cancer and infectious diseases, such as neurodegenerative or inflammatory conditions.

Synergistic Approaches Combining "this compound" with Other Chemical Entities in Hybrid Molecules

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful approach to develop drugs with improved efficacy and reduced resistance. nih.govresearchgate.netmdpi.com

Design of Dual-Target Inhibitors: The this compound scaffold could be linked to other bioactive molecules to create hybrid compounds that act on multiple targets simultaneously. rsc.orgnih.govresearchgate.net For instance, it could be combined with a known kinase inhibitor to create a dual-action anticancer agent.

Combination with Other Pharmacophores: The quinoline moiety could be hybridized with other privileged scaffolds, such as chalcones, sulfonamides, or triazines, which have their own distinct biological activities. nih.govnih.govnih.gov This could lead to synergistic effects and the development of more potent therapeutic agents.

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for characterizing 5-bromo-8-(4-nitrophenoxy)quinoline, and how do substituents influence spectral interpretation?

- Methodology : Use a combination of ¹H/¹³C NMR and IR spectroscopy to confirm substitution patterns. For NMR, prioritize deuterated solvents (e.g., DMSO-d₆) to resolve aromatic proton splitting caused by electron-withdrawing nitro and bromine groups. IR spectroscopy can validate the presence of the nitrophenoxy group via asymmetric NO₂ stretching (~1520 cm⁻¹) and C-O-C ether vibrations (~1250 cm⁻¹). Note that steric hindrance from the 4-nitrophenoxy group may shift quinoline ring proton signals upfield .

- Data Contradictions : IR spectra from solid-state (KBr pellet) measurements may differ from solution-phase FTIR due to crystal packing effects. Cross-validate with computational methods (DFT) to resolve ambiguities .

Q. How can synthetic routes to this compound be optimized for improved yield and purity?

- Methodology :

- Step 1 : Start with 8-hydroxyquinoline. Brominate at the 5-position using N-bromosuccinimide (NBS) in acetic acid at 80°C (yield ~75%) .

- Step 2 : Perform nucleophilic aromatic substitution (SNAr) at the 8-position with 4-nitrophenol. Use K₂CO₃ as a base in DMF at 120°C for 12 hours. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .

- Purification : Column chromatography (SiO₂, gradient elution with hexane/ethyl acetate) followed by recrystallization from ethanol removes unreacted nitrophenol.

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution. The bromine atom at C5 is electron-deficient due to resonance withdrawal by the adjacent nitro group, making it a potential site for Suzuki-Miyaura coupling .

- Simulate transition states for Pd-catalyzed couplings to evaluate steric effects from the bulky 4-nitrophenoxy group. Compare with experimental results to refine predictive models .

Q. How do structural modifications (e.g., replacing 4-nitrophenoxy with trifluoromethoxy) alter biological activity in quinoline derivatives?

- Methodology :

- SAR Study : Synthesize analogs (e.g., 5-bromo-8-(trifluoromethoxy)quinoline) and test against bacterial pathogens (e.g., S. aureus). Use MIC assays to correlate substituent electronegativity (NO₂ vs. CF₃O) with antimicrobial potency.

- Mechanistic Insight : The nitro group’s strong electron-withdrawing effect may enhance membrane permeability via dipole interactions, while trifluoromethoxy improves metabolic stability .

Q. What experimental and theoretical approaches resolve contradictions in reported melting points for brominated quinolines?

- Case Study : reports a melting point of 210°C for 5-bromo-6-methoxy-8-nitroquinoline, while similar compounds (e.g., 5-bromo-8-ethyl-2-hydroxyquinoline) melt at 528.4K (255.3°C) .

- Resolution :

- Validate purity via HPLC (C18 column, acetonitrile/water mobile phase).

- Use differential scanning calorimetry (DSC) to detect polymorphic transitions.

- Apply group contribution models (e.g., Joback method) to estimate melting points based on substituent contributions .

Contradictions & Recommendations

- Synthetic Yield Discrepancies : reports 75% yield for bromination using NBS, while notes variability (50–80%) due to solvent choice (acetic acid vs. DCM). Recommend optimizing solvent polarity and reaction time .

- Biological Activity : While highlights antimicrobial potential, conflicting results may arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize protocols using CLSI guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.